An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazol-3-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazol-3-amine: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-1H-1,2,4-triazol-3-amine, a pivotal heterocyclic building block for research and development. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, and the specific substitution pattern of this compound—featuring both an amino group and a bromine atom—offers significant synthetic versatility.[1] This document details the compound's physicochemical properties, spectroscopic characteristics, synthetic pathways, and key chemical reactivities. Furthermore, it explores its applications as a versatile intermediate in the synthesis of high-value molecules, particularly in the fields of drug discovery and agrochemicals.[2][3] The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Core Physicochemical and Structural Properties
5-Bromo-1H-1,2,4-triazol-3-amine, also known as 3-Amino-5-bromo-1H-1,2,4-triazole, is a solid, typically appearing as a light beige powder.[2][3][4] Its structure features a five-membered aromatic ring containing three nitrogen atoms, functionalized with a reactive bromine atom at the C5 position and an amino group at the C3 position. This arrangement of functional groups makes it an exceptionally useful synthon.
Key Properties Summary
| Property | Value | Reference(s) |
| CAS Number | 389122-08-1 | [2][3][5][6] |
| Molecular Formula | C₂H₃BrN₄ | [2][3][4][6] |
| Molecular Weight | 162.98 g/mol | [2][3][4] |
| Appearance | Solid, Light beige powder | [4] |
| Purity | Commercially available at ≥95% | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [6] |
| InChI Key | FSHPUEUAQIHNFD-UHFFFAOYSA-N | [4][7] |
Molecular Structure and Tautomerism
The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H and 4H forms.[1] For 5-Bromo-1H-1,2,4-triazol-3-amine, the 1H-tautomer is commonly depicted. The presence of both a halogen atom and an amino group on the heterocyclic core provides distinct points for synthetic modification.
Caption: Molecular structure of 5-Bromo-1H-1,2,4-triazol-3-amine.
Synthesis and Purification
The synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine is generally achieved through the cyclization and subsequent bromination of appropriate precursors. A common strategy involves using aminoguanidine or its salts as a source for the N-C-N backbone of the triazole ring.[8] While specific proprietary methods may vary, a generalized workflow can be conceptualized. One plausible route involves the reaction of a cyano compound with a brominating agent.[3]
General Synthetic Workflow
The production of this intermediate follows a logical progression from precursor synthesis to final product isolation and quality control. The causality behind this workflow ensures that impurities from each step are removed, leading to a high-purity final product suitable for sensitive downstream applications like drug synthesis.
Caption: Generalized workflow for synthesis and purification.
Experimental Protocol: Conceptual Synthesis
This is a representative protocol based on established 1,2,4-triazole synthesis principles.[8]
-
Precursor Activation: A suitable precursor, such as dicyandiamide or an aminoguanidine salt, is dissolved in an appropriate solvent (e.g., water or alcohol).
-
Cyclization: The solution is treated with a reagent to facilitate ring closure. This may involve heating with an acid or base.
-
Bromination: The resulting 1H-1,2,4-triazol-3-amine is then subjected to bromination. A controlled amount of a brominating agent (e.g., N-Bromosuccinimide or elemental bromine) is added, often in an acidic medium like acetic acid, to selectively install the bromine atom at the C5 position.
-
Isolation: The reaction mixture is neutralized, and the crude product precipitates. It is then collected by filtration.
-
Purification: The crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product with high purity.
Chemical Reactivity and Derivatization Potential
The true value of 5-Bromo-1H-1,2,4-triazol-3-amine lies in its trifunctional reactivity. The exocyclic amine, the bromo substituent, and the ring nitrogens all serve as handles for diverse chemical transformations. This allows for the systematic and modular construction of complex molecular architectures.
Caption: Key reactivity sites for synthetic derivatization.
Reactions at the Amino Group (-NH₂)
The 3-amino group behaves as a typical nucleophilic primary amine. It can readily undergo:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Condensation: Formation of Schiff bases (imines) upon reaction with aldehydes and ketones.[9]
These reactions are fundamental for attaching various side chains and pharmacophores to the triazole core.
Reactions at the Bromo Group (-Br)
The bromine atom at the C5 position is the most valuable handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for building molecular complexity.
-
Suzuki Coupling: Reaction with boronic acids/esters to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a substituted amino group.[10]
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
The ability to perform these transformations allows for the creation of large, diverse libraries of compounds for screening.[1][11]
Reactions at the Triazole Ring Nitrogens
The nitrogen atoms within the triazole ring can be alkylated, most commonly at the N1 or N2 positions. This modification can significantly impact the molecule's steric and electronic properties, as well as its solubility and metabolic stability, which are critical parameters in drug design.[12]
Applications in Research and Development
5-Bromo-1H-1,2,4-triazol-3-amine is not typically an end-product but rather a critical starting material or intermediate.[3] Its utility spans multiple industries, primarily pharmaceuticals and agrochemicals.
-
Drug Discovery: The compound is a key building block for synthesizing molecules with potential therapeutic effects, including anticancer, antibacterial, and antiviral agents.[1][2][3] The 1,2,4-triazole nucleus is a known bioisostere for esters and amides, offering improved metabolic stability.[1] Many derivatives have been synthesized and tested against various cancer cell lines.[11][13]
-
Agrochemicals: Its structure can be incorporated into new pesticides. By combining the triazole core with other active groups, novel pesticides with high efficiency and low toxicity can be developed.[2][3]
-
Materials Science: Heterocyclic compounds like this can be used in the development of organic materials with specific electronic or photophysical properties.
Safety and Handling
As a laboratory chemical, 5-Bromo-1H-1,2,4-triazol-3-amine must be handled with appropriate precautions.
-
GHS Pictogram: GHS07 (Exclamation Mark)[14]
-
Hazard Statements:
Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-Bromo-1H-1,2,4-triazol-3-amine is a high-value, versatile chemical intermediate whose strategic importance is rooted in the synthetic utility of its three distinct reactive sites. The combination of a nucleophilic amino group, a cross-coupling-ready bromine atom, and a modifiable triazole core provides chemists with a powerful platform for generating novel molecules with diverse biological and material properties. Its established role as a precursor in the synthesis of potential pharmaceuticals and agrochemicals underscores its significance in modern chemical research and development. A thorough understanding of its chemical properties and reactivity is essential for any scientist aiming to exploit its full synthetic potential.
References
-
5-Bromo-1H-1,2,4-triazol-3-amine. LabSolutions. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. National Institutes of Health (PMC). [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health (PMC). [Link]
-
Supplementary Information for Electrochemical C-N bond formation. The Royal Society of Chemistry. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. The Royal Society of Chemistry. [Link]
-
Chromium(III) picolinate. CAS Common Chemistry. [Link]
-
Chromium tripicolinate. National Institutes of Health (PubChem). [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]
-
Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
Sources
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. getchem.com [getchem.com]
- 3. haihangchem.com [haihangchem.com]
- 4. 5-Bromo-1H-1,2,4-triazol-3-amine | CymitQuimica [cymitquimica.com]
- 5. 5-Bromo-1H-1,2,4-triazol-3-amine | 389122-08-1 [chemicalbook.com]
- 6. 389122-08-1|5-Bromo-1H-1,2,4-triazol-3-amine|BLD Pharm [bldpharm.com]
- 7. 3-bromo-1H-1,2,4-triazol-5-amine | 389122-08-1 [sigmaaldrich.com]
- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 5-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 16681-72-4 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. labsolu.ca [labsolu.ca]
